Cas no 2097928-92-0 (2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)

2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a piperidinylmethyl group and a pyrazole moiety. Its structural complexity suggests potential utility as an intermediate in pharmaceutical synthesis or as a scaffold for bioactive molecule development. The presence of both piperidine and pyrazole groups may confer favorable binding properties in medicinal chemistry applications, particularly in targeting central nervous system (CNS) or enzyme-related pathways. The compound's stability and synthetic accessibility make it a candidate for further derivatization in drug discovery programs. Its precise pharmacological profile would require additional investigation to determine specific biological activities or therapeutic applications.
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one structure
2097928-92-0 structure
Product name:2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
CAS No:2097928-92-0
MF:C16H23N5O
MW:301.386722803116
CID:5461559

2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
    • 2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
    • Inchi: 1S/C16H23N5O/c1-13(2)19-10-6-14(7-11-19)12-21-16(22)5-4-15(18-21)20-9-3-8-17-20/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3
    • InChI Key: CHEUTZLOBSLFDU-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N2C=CC=N2)=NN1CC1CCN(C(C)C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 465
  • XLogP3: 1.4
  • Topological Polar Surface Area: 53.7

2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-2346-10μmol
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6594-2346-2μmol
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6594-2346-20mg
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
20mg
$99.0 2023-09-07
Life Chemicals
F6594-2346-10mg
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
10mg
$79.0 2023-09-07
Life Chemicals
F6594-2346-50mg
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
50mg
$160.0 2023-09-07
Life Chemicals
F6594-2346-2mg
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
2mg
$59.0 2023-09-07
Life Chemicals
F6594-2346-20μmol
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6594-2346-15mg
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
15mg
$89.0 2023-09-07
Life Chemicals
F6594-2346-5μmol
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6594-2346-1mg
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2097928-92-0
1mg
$54.0 2023-09-07

Additional information on 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Comprehensive Analysis of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097928-92-0)

The compound 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097928-92-0) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. With the rise of AI-driven drug discovery and computational chemistry, researchers are increasingly exploring novel heterocyclic compounds like this one for their bioactive potential. The piperidine and pyrazolyl moieties in its structure make it a promising candidate for targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine.

One of the most searched questions in chemical databases and academic forums revolves around the synthetic pathways for such complex molecules. The synthesis of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions, including N-alkylation, cyclocondensation, and functional group interconversion. These methods are often optimized using green chemistry principles, a hot topic in sustainable research. Additionally, its solubility and stability under physiological conditions are critical parameters for drug formulation studies.

The pharmacokinetic profile of this compound is another area of intense investigation. Researchers are particularly interested in its metabolic stability and bioavailability, which are frequently searched terms in medicinal chemistry circles. Early studies suggest that the propan-2-yl substitution enhances its lipophilicity, potentially improving cell membrane permeability. This aligns with the growing demand for CNS-active compounds in neurodegenerative disease research, though further validation is required.

From a structural-activity relationship (SAR) perspective, the dihydropyridazinone core of this molecule is noteworthy. This scaffold is often associated with anti-inflammatory and antioxidant properties, making it relevant to current studies on oxidative stress and age-related diseases. The incorporation of a pyrazolyl group further diversifies its interaction capabilities, as this fragment is known to participate in hydrogen bonding and π-stacking with biological targets.

In the context of high-throughput screening (HTS), 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one presents an intriguing case for virtual ligand screening. Computational tools like molecular docking and QSAR modeling are increasingly used to predict its binding affinities, reducing the need for extensive in vitro testing. This resonates with the pharmaceutical industry's push toward cost-effective R&D and AI-assisted drug design.

Quality control and analytical characterization are also critical for this compound. Techniques such as HPLC, LC-MS, and NMR spectroscopy are essential for verifying its purity and structural integrity. These methods are frequently discussed in chemical forums, especially regarding peak resolution and method validation for complex heterocycles. The CAS No. 2097928-92-0 serves as a unique identifier in chemical registries, ensuring traceability in global research databases.

Looking ahead, the potential applications of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one extend beyond traditional therapeutics. Its modular structure makes it a candidate for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies, which are revolutionizing cancer therapy research. As the scientific community continues to explore its properties, this compound may emerge as a key player in next-generation small-molecule drug development.

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